molecular formula C20H22O2 B14865469 (13S,17R)-17-ethynyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-diol

(13S,17R)-17-ethynyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-diol

Cat. No.: B14865469
M. Wt: 294.4 g/mol
InChI Key: CLXHHBFTRYNQBO-OQPPHWFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (13S,17R)-17-ethynyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-diol is a synthetic steroid with significant biological activity. It is known for its role as an estrogen, a hormone that regulates various physiological processes in mammals by binding to estrogen receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (13S,17R)-17-ethynyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-diol typically involves multiple steps, starting from simpler steroid precursors. One common method involves the ethynylation of estradiol derivatives under specific conditions to introduce the ethynyl group at the 17th position . The reaction conditions often include the use of strong bases such as sodium amide in liquid ammonia, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce ethyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, (13S,17R)-17-ethynyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-diol is used as a precursor for synthesizing other steroidal compounds. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis .

Biology

Biologically, this compound is studied for its estrogenic activity. It binds to estrogen receptors, influencing gene expression and cellular responses. This makes it a useful tool in research on hormone regulation and endocrine functions .

Medicine

Medically, the compound is used in hormone replacement therapy and contraceptive formulations. Its ability to mimic natural estrogens makes it effective in treating conditions like menopause and hormonal imbalances .

Industry

In the pharmaceutical industry, this compound is used in the production of various estrogenic drugs. Its stability and potency make it a preferred choice for developing new medications .

Mechanism of Action

The compound exerts its effects by binding to estrogen receptors in target cells. This receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences, activating the transcription of genes involved in estrogenic responses. The molecular targets include genes regulating cell growth, differentiation, and reproductive functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (13S,17R)-17-ethynyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-diol lies in its specific structural modifications, which enhance its stability and potency compared to natural estrogens. The ethynyl group at the 17th position significantly increases its oral bioavailability, making it more effective in therapeutic applications .

Properties

Molecular Formula

C20H22O2

Molecular Weight

294.4 g/mol

IUPAC Name

(13S,17R)-17-ethynyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C20H22O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4-7,12,16-18,21-22H,8-11H2,2H3/t16?,17?,18?,19-,20-/m0/s1

InChI Key

CLXHHBFTRYNQBO-OQPPHWFISA-N

Isomeric SMILES

C[C@]12CCC3C(C1CC[C@]2(C#C)O)C=CC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)C=CC4=C3C=CC(=C4)O

Origin of Product

United States

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